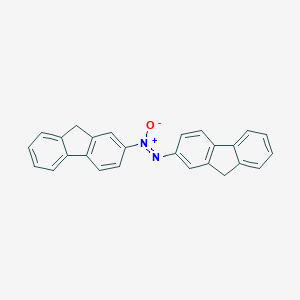![molecular formula C10H8N2S B098867 Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) CAS No. 16458-73-4](/img/structure/B98867.png)
Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene to yield the desired thiazolo[3,2-a]benzimidazole .
Industrial Production Methods: While specific industrial production methods for Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines .
Aplicaciones Científicas De Investigación
Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By modulating these targets, the compound can influence various biological pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Thiazolo[3,2-a]benzimidazole: The parent compound, which shares the core structure but lacks the methyl group at the 2-position.
3-Methylthiazolo[3,2-a]benzimidazole: Another derivative with a methyl group at a different position on the thiazole ring.
Uniqueness: Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
16458-73-4 |
|---|---|
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
2-methyl-[1,3]thiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-6H,1H3 |
Clave InChI |
AEXULAKVOVJNDE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=CC=CC=C3N=C2S1 |
SMILES canónico |
CC1=CN2C3=CC=CC=C3N=C2S1 |
Sinónimos |
Thiazolo[3,2-a]benzimidazole, 2-methyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



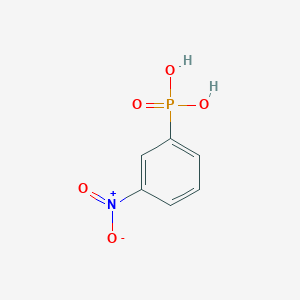
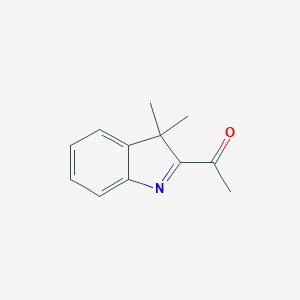
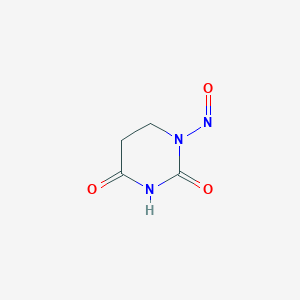
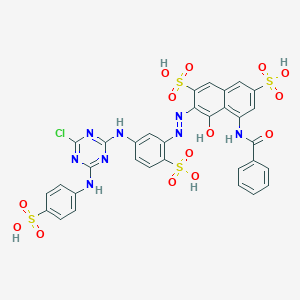

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)





![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)
